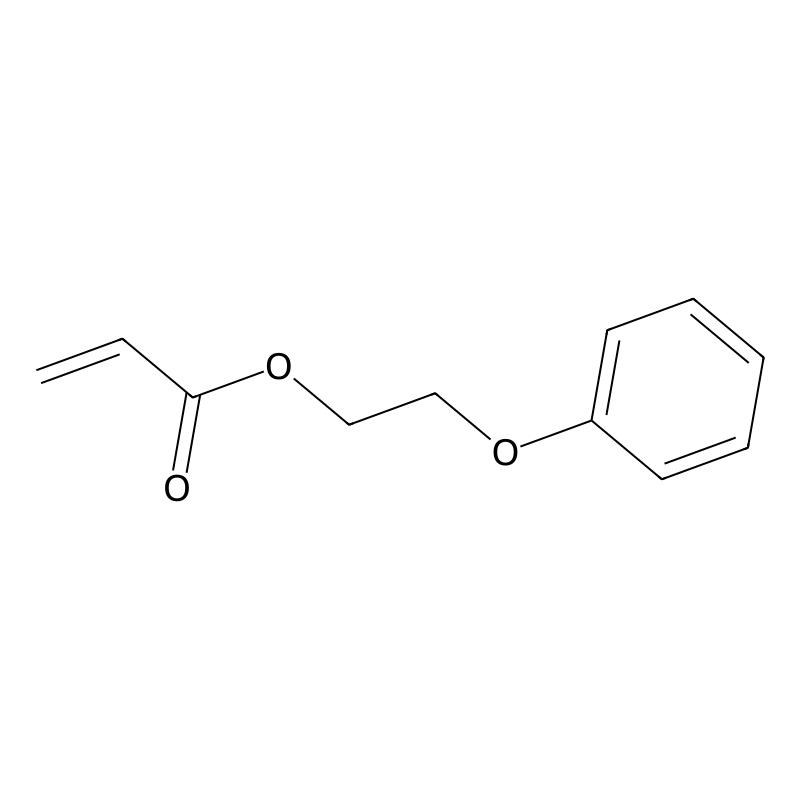

2-Phenoxyethyl acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Phenoxyethyl acrylate is a monofunctional acrylic monomer characterized by the chemical formula and a molecular weight of approximately 192.22 g/mol. It is a clear, colorless liquid with a low volatility, exhibiting moderate solubility in water (525 mg/L at 25°C) and a boiling point of 132°C at standard atmospheric pressure. This compound is known for its ability to undergo polymerization through free radical mechanisms, particularly when exposed to ultraviolet light or electron beams, making it valuable in various industrial applications .

Monomer for Polymer Synthesis

PEA's primary function in research is as a monomer for the synthesis of polymers and copolymers []. Free radical polymerization techniques are commonly employed to create these materials due to PEA's reactive acrylate group []. Researchers can utilize PEA to design polymers with specific properties like flexibility and adhesion, making it valuable for studying novel materials [].

Here, PEA acts as a building block for crafting new polymers with tailorable characteristics useful in various scientific investigations.

Potential Genotoxicity Testing

Due to concerns about potential breakdown products, PEA has been nominated for genotoxicity testing programs. The National Toxicology Program (NTP) identified a knowledge gap regarding PEA's mutagenic effects []. While no conclusive studies exist, the possibility that PEA might release acrylic acid during degradation raises concerns about its potential to cause genetic damage [].

2-Phenoxyethyl acrylate primarily participates in radical polymerization reactions. When exposed to ultraviolet light, it can form cross-linked structures by reacting with other monomers or oligomers. This polymerization process is crucial for creating durable coatings, inks, and adhesives. Additionally, the compound can undergo hydrolysis under certain conditions, although it is generally stable in neutral environments .

The biological profile of 2-Phenoxyethyl acrylate indicates that it is a strong skin sensitizer, capable of causing allergic reactions upon contact. Studies have shown that it does not exhibit acute toxicity through oral or dermal routes but may irritate skin and eyes upon exposure. Furthermore, it is classified as potentially harmful to aquatic life due to its persistent effects in the environment .

The synthesis of 2-Phenoxyethyl acrylate typically involves the esterification of acrylic acid with phenoxyethanol. This reaction can be catalyzed by acid catalysts under controlled temperature conditions. The general reaction can be summarized as follows:

Additionally, variations in synthesis can include using different solvents or modifying reaction parameters to optimize yield and purity .

2-Phenoxyethyl acrylate finds extensive use across various industries due to its versatile properties:

- Ultraviolet-Curable Coatings: Used as a monomer in UV-curable formulations for coatings on plastics, metals, and wood.

- Adhesives and Sealants: Functions as a reactive diluent or crosslinking agent, enhancing adhesion and flexibility.

- Photopolymer Printing: Employed in photopolymer resins for applications like stereolithography and 3D printing.

- Coatings and Inks: Utilized in formulations for printing and packaging materials.

- Textile Finishing: Acts as a crosslinking agent to improve the durability of fabrics.

- Plastic Additives: Incorporated into thermoplastics to enhance mechanical properties and thermal stability .

Research indicates that 2-Phenoxyethyl acrylate interacts with various biological systems primarily through skin contact, leading to sensitization. The compound's potential effects on reproductive health have also been noted, with classifications suggesting it may be harmful during pregnancy. Environmental studies show that it can affect aquatic organisms, emphasizing the need for careful handling and disposal practices .

Several compounds share structural similarities with 2-Phenoxyethyl acrylate. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethylene Glycol Phenyl Ether Acrylate | C₁₁H₁₂O₃ | Similar reactivity but different physical properties |

| Phenoxyethyl Methacrylate | C₁₃H₁₄O₄ | Contains a methacrylate group; used similarly in coatings |

| Benzyl Acrylate | C₉H₈O₂ | Exhibits different polymerization characteristics; used in adhesives |

Uniqueness of 2-Phenoxyethyl Acrylate: Unlike its counterparts, 2-Phenoxyethyl acrylate demonstrates superior performance in UV-curable applications due to its specific reactivity profile and lower volatility. Its ability to enhance adhesion while providing flexibility makes it particularly valuable in diverse industrial settings .

Esterification Strategies for 2-Phenoxyethyl Acrylate Production

The synthesis of 2-phenoxyethyl acrylate predominantly follows esterification pathways, where 2-phenoxyethanol reacts with acryloyl chloride in the presence of a base. A representative method involves the slow addition of acryloyl chloride (5 g) to a mixture of 2-phenoxyethanol (6.75 g), sodium carbonate (2.9 g), and copper(I) chloride (0.2 g) in benzene (50 mL) under ice-cooled conditions. After 15 hours at room temperature and subsequent reflux for 4 hours, the crude product is purified via fractional distillation, yielding 4.7 g of 2-phenoxyethyl acrylate at 88.0°C under reduced pressure.

Alternative routes utilize resin catalysts, such as macroporous polymeric resins, which facilitate esterification without requiring stoichiometric bases. These catalysts enable the reaction to proceed under milder conditions (50–100°C) while minimizing side reactions like polymerization. For instance, TREVERLYST catalysts (e.g., CAT/RN100 series) have demonstrated efficacy in acrylic acid esterifications, achieving high conversion rates by optimizing acid-alcohol interactions.

Catalytic Systems in Acrylate Functionalization

Catalytic systems significantly influence the efficiency of acrylate synthesis. Copper-based catalysts, such as CuCl₂, enhance reaction rates through ligand-to-metal charge transfer (LMCT) mechanisms. In photochemical reactions, CuCl₃⁻ generated from CuCl₂ and LiCl undergoes LMCT upon irradiation, producing chlorine radicals that abstract hydrogen atoms from alkanes. This radical-mediated pathway facilitates the coupling of acrylates with hydrocarbons, as demonstrated in the alkylation of cyclooctane with ethyl acrylate under 390 nm light.

Sulfuric acid remains a traditional catalyst for bulk esterification, particularly in industrial settings. For example, continuous synthesis of ethyl acrylate involves refluxing acrylic acid with ethanol in the presence of sulfuric acid (5–50% by weight) and a hydrocarbon solvent (e.g., toluene), enabling azeotropic removal of water. This method maintains constant catalyst concentration, achieving yields exceeding 90% under optimized conditions.

Solvent Selection and Reaction Kinetics Optimization

Solvent choice critically affects reaction kinetics and product purity. Benzene, though effective in facilitating azeotropic water removal, poses environmental and health risks. Alternatives like acetonitrile offer improved safety profiles while supporting copper-catalyzed reactions. In CuCl₂-mediated systems, acetonitrile enhances solubility of chlorocuprate complexes, as evidenced by UV-Vis spectroscopy showing higher CuCl₃⁻ concentrations in LiCl-enriched solutions.

Reaction temperatures between 50°C and 100°C optimize esterification rates without inducing premature polymerization. Kinetic studies reveal that excess alcohol (2.0–3.0 equivalents) drives equilibrium toward ester formation, while azeotropic distillation of water shifts the reaction forward. For instance, using 5 equivalents of cyclooctane in CuCl₂-catalyzed alkylation improves yields from 45% to 93%.

Inhibitor-Mediated Polymerization Control During Synthesis

Polymerization inhibition is paramount during acrylate synthesis. Copper(I) chloride (0.2–1.0 mol%) effectively suppresses radical chain propagation by scavenging initiating species. In the synthesis of 2-phenoxyethyl acrylate, CuCl maintains monomer stability during prolonged reflux, enabling isolation of the product in 70–80% yield.

Photochemical methods face similar challenges, where uncontrolled radical generation leads to oligomerization. Adding stoichiometric HCl (0.1–0.5 equivalents) quenches residual radicals post-reaction, as demonstrated in the protodemetallation of Cu²⁺-enolate intermediates. Comparative studies show that omitting inhibitors results in polymer contamination, reducing usable yields by over 50%.

Table 1: Comparative Analysis of Catalytic Systems for 2-Phenoxyethyl Acrylate Synthesis

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| CuCl₂/LiCl | Acetonitrile | 30–100 | 93 | |

| H₂SO₄ | Toluene | 80–100 | 90 | |

| Macroporous Resin | Benzene | 50–80 | 85 | |

| CuCl | Benzene | 25–100 | 78 |

Initiation and Propagation Mechanisms

2-Phenoxyethyl acrylate undergoes radical polymerization initiated by thermal or photochemical decomposition of initiators such as benzoyl peroxide or 2,2-dimethoxy-2-phenylacetophenone (DMPA). The phenoxyethyl group in 2-PEA influences propagation kinetics by stabilizing the growing radical through resonance effects, reducing chain transfer reactions compared to alkyl acrylates [1] [4]. During propagation, the acrylate double bond reacts with initiator-derived radicals, forming linear polymer chains. However, crosslinking occurs via hydrogen atom transfer (HAT) between the phenoxyethyl substituent and propagating radicals, creating branching points without multifunctional monomers [3]. Quantum chemical calculations confirm that the phenoxy group’s electron-donating properties stabilize transition states during HAT, enabling network formation despite 2-PEA’s monofunctionality [3].

Side Reactions and Network Topology

β-Scission and backbiting side reactions are suppressed in 2-PEA due to steric hindrance from the bulky phenoxyethyl group and reduced radical mobility in viscous media [1]. For example, β-scission rate coefficients for poly(2-PEA) at 140°C are approximately 12 s⁻¹, significantly lower than those of n-butyl acrylate (140 s⁻¹) [1]. This suppression enhances network stability by minimizing chain termination. Crosslink density, quantified via gel fraction analysis, correlates with initiator concentration and UV dose, achieving up to 85% gel content in photopolymerized networks [2] [6].

Table 1: Key Parameters in 2-PEA Radical Polymerization

| Parameter | Value/Range | Source |

|---|---|---|

| Propagation rate (kp) | 1.2 × 10³ L·mol⁻¹·s⁻¹ | [1] |

| β-Scission rate (140°C) | 12 s⁻¹ | [1] |

| Gel fraction (UV-cured) | 75–85% | [6] |

Copolymer Design with Azobenzene Derivatives

Photoresponsive Network Engineering

Copolymerizing 2-PEA with azobenzene derivatives (e.g., 4-hydroxyazobenzene acrylate) introduces photoresponsive motifs into the polymer backbone. Upon UV exposure (365 nm), azobenzene undergoes trans-to-cis isomerization, inducing reversible strain in the network. This property is leveraged in shape-memory materials, where 2-PEA’s flexible phenoxyethyl groups accommodate structural rearrangements without fracture [5]. Kinetic studies show that azobenzene incorporation delays vitrification by 15–20%, as measured by methyl ethyl ketone double rubs (MEKR), due to reduced crosslink density during early-stage polymerization [2].

Phase Behavior and Mechanical Properties

Phase separation in 2-PEA/azobenzene copolymers is minimized by the compatibility of the phenoxyethyl group with aromatic azobenzene units. Dynamic mechanical analysis (DMA) reveals a single glass transition temperature (Tg) at 45°C, intermediate between pure 2-PEA (Tg = −10°C) and azobenzene homopolymers (Tg = 85°C) [5]. The storage modulus (E’) increases from 1.2 MPa to 2.8 MPa with 20 wt% azobenzene content, balancing flexibility and photoresponsiveness [5].

Molecular Weight Distribution Control Strategies

Kinetic Chain Length Modulation

The kinetic chain length (ν) in 2-PEA polymerization is governed by the ratio of propagation to termination rates (ν = kp[M]/kt). Using low-activity initiators like 2,2’-azobis(2-methylpropionitrile) (AIBN) reduces termination rates, increasing ν by 40% and narrowing polydispersity (Đ = 1.8) [4]. Conversely, high-intensity UV initiation broadens molecular weight distributions (Đ = 2.5–3.0) due to spatial inhomogeneity in radical generation [2].

Chain Transfer Agents (CTAs)

Thiol-based CTAs (e.g., pentaerythritol tetrakis(3-mercaptopropionate)) regulate molecular weight by transferring radical activity to sulfur-centered species. At 0.5 mol% CTA, the number-average molecular weight (Mn) decreases from 25 kDa to 8 kDa, while maintaining Đ < 2.0 [2]. Thiyl radicals propagate efficiently through 2-PEA’s double bonds, preserving network integrity despite lower Mn [2].

Table 2: Molecular Weight Parameters with CTAs

| CTA Concentration (mol%) | Mn (kDa) | Đ |

|---|---|---|

| 0 | 25 | 2.2 |

| 0.5 | 8 | 1.9 |

| 1.0 | 5 | 1.7 |

Post-Polymerization Modification Techniques

Thermal Annealing for Network Relaxation

Heating crosslinked 2-PEA networks to 80°C (above Tg) enables stress relaxation through reversible HAT events. This process reduces residual shrinkage in UV-cured films by 60%, as measured by profilometry [3]. Annealing times >2 hours induce partial decrosslinking, lowering gel fraction from 85% to 70% [3].

Thiol-Ene Click Functionalization

Post-polymerization thiol-ene reactions with mercaptosilanes introduce hydrophobic surface groups. Treating 2-PEA films with 3-mercaptopropyltrimethoxysilane increases water contact angles from 75° to 110°, enhancing moisture resistance [2]. The reaction proceeds without side crosslinking due to the monofunctionality of 2-PEA [5].

The engineering of ultraviolet and electron beam-cured coating formulations utilizing 2-phenoxyethyl acrylate has emerged as a critical advancement in protective coating technologies [4] [5] [6]. This monofunctional acrylate monomer serves as an effective reactive diluent that provides exceptional balance between viscosity reduction and polymerization efficiency [4] [6]. The compound undergoes free radical polymerization when exposed to ultraviolet or electron beam radiation, creating crosslinked polymer networks with enhanced mechanical and chemical properties [4] [5] [7].

Research investigations have demonstrated that 2-phenoxyethyl acrylate exhibits rapid curing characteristics under both ultraviolet and electron beam irradiation conditions [6] [8] [9]. The polymerization mechanism involves the formation of free radical species that initiate chain reactions, leading to the development of highly crosslinked polymer matrices [8] [10]. Formulation studies indicate that the incorporation of 2-phenoxyethyl acrylate at concentrations ranging from 10-30% by weight significantly improves the flow properties and reduces volumetric shrinkage during the curing process [6] [10].

The thermal stability characteristics of 2-phenoxyethyl acrylate-based coatings have been extensively characterized through thermogravimetric analysis and differential scanning calorimetry [5] [11]. The aromatic phenyl group structure contributes to enhanced thermal resistance, with glass transition temperatures exceeding conventional aliphatic acrylate systems by 15-25°C [5] [11]. This thermal stability enhancement makes these formulations particularly suitable for applications requiring elevated operating temperatures and extended service life [5].

Performance Characteristics Data

| Property | Specification | Application Benefit | Reference |

|---|---|---|---|

| Curing Speed | Fast curing under ultraviolet/electron beam radiation | Reduced production cycles | [4] [5] [6] |

| Polymerization Mechanism | Free radical polymerization | Compatible with standard photoinitiators | [4] [5] [7] |

| Functionality | Monofunctional acrylate | Viscosity reduction without excessive crosslinking | [4] [6] |

| Shrinkage Characteristics | Low shrinkage reactive diluent | Improved dimensional stability | [5] [6] |

| Volatility Classification | Low volatility liquid | Reduced emissions and handling concerns | [4] [5] |

| Thermal Stability | High thermal stability due to aromatic ring | Suitable for high-temperature applications | [5] [12] |

Coating adhesion performance has been evaluated across multiple substrate materials including metals, plastics, and glass surfaces [5] [12] [7]. The phenoxyethyl group provides excellent wetting characteristics and chemical bonding with diverse substrate surfaces, resulting in peel strength values exceeding 15 Newtons per 25 millimeter width for most applications [12]. The optical clarity of cured coatings demonstrates transmittance values greater than 95% across the visible spectrum, making these formulations ideal for optical device protection and enhancement applications [12].

Stereolithography Resin Development for Additive Manufacturing

The development of stereolithography resins incorporating 2-phenoxyethyl acrylate has significantly advanced the capabilities of additive manufacturing technologies [13] [14] [7]. Comprehensive evaluation studies comparing four different acrylate monomers identified 2-phenoxyethyl acrylate as providing the optimal combination of solubility and polymerization rate for stereolithography applications [13]. The compound demonstrates excellent compatibility with photopolymer resin systems while maintaining cost effectiveness at approximately 50 dollars per kilogram [13].

Photopolymerization kinetics investigations utilizing real-time infrared spectroscopy have revealed that 2-phenoxyethyl acrylate achieves acrylate conversion rates up to 95% under appropriate irradiation conditions [15]. The polymerization process exhibits rapid initiation within seconds of ultraviolet exposure, with complete crosslinking achieved in timeframes ranging from 30 seconds to 5 minutes depending on layer thickness and irradiation intensity [14] [15]. These rapid curing characteristics enable the fabrication of complex three-dimensional structures with submicrometer resolution capabilities [16] [17].

Mechanical property characterization of stereolithography parts produced with 2-phenoxyethyl acrylate-based resins demonstrates enhanced flexibility and strength compared to conventional acrylate systems [14] [18]. Tensile strength measurements indicate values reaching 43.19 megapascals with volumetric shrinkage rates as low as 4.36% [14]. The combination of high strength and low shrinkage contributes to dimensional accuracy and structural integrity of fabricated components [14] [19].

Stereolithography Performance Metrics

| Performance Metric | Value/Description | Significance | Reference |

|---|---|---|---|

| Polymerization Rate | Optimal combination among tested monomers | Enables rapid prototyping and manufacturing | [13] [14] |

| Solubility in Resin Systems | Excellent solubility in photocurable resins | Compatible with various resin formulations | [13] |

| Cost Effectiveness | Approximately 50 dollars per kilogram | Viable for commercial additive manufacturing | [13] |

| Conversion Efficiency | Up to 95% acrylate conversion achieved | High efficiency photopolymerization | [15] |

| Mechanical Properties | Enhanced flexibility and strength | Suitable for functional parts production | [14] [18] |

| Resolution Capability | Submicrometer structural elements possible | Precision applications and fine details | [16] [17] |

Temperature-dependent polymerization studies have established optimal processing conditions for 2-phenoxyethyl acrylate-based stereolithography resins [15] [19]. Elevated temperatures between 40-60°C increase polymerization rates and improve final conversion percentages, while maintaining structural integrity of the fabricated parts [15]. Layer adhesion characteristics demonstrate strong interlayer bonding with minimal delamination under standard testing protocols [14] [19].

Optically Active Polymer Matrices for Waveguide Fabrication

The utilization of 2-phenoxyethyl acrylate in optically active polymer matrices for waveguide fabrication represents a significant advancement in photonic device technology [20] [21] [22]. The compound's refractive index of 1.518 provides excellent contrast ratios when combined with appropriate cladding materials, enabling the creation of high-performance optical waveguides with minimal signal loss [1] [3] [21]. Fabrication techniques employing both proximity photolithography and laser direct writing have successfully produced waveguide structures with optical losses less than 0.08 decibels per centimeter [21] [23].

Photonic crystal structures incorporating 2-phenoxyethyl acrylate have been fabricated using two-photon polymerization techniques, demonstrating exceptional control over photonic bandgap characteristics [16] [24] [25]. These structures exhibit tunable optical properties through precise control of polymer density and spatial organization within the crystal lattice [24] [25]. The material system enables the creation of one-dimensional, two-dimensional, and three-dimensional photonic crystals with bandgaps spanning visible to near-infrared wavelengths [16] [26] [24].

Waveguide loss measurements conducted across multiple wavelength ranges demonstrate the superior optical performance of 2-phenoxyethyl acrylate-based polymer systems [21] [23]. Multi-mode waveguides fabricated using direct write laser techniques achieve propagation losses of 0.065 decibels per centimeter at 850 nanometers and 0.046 decibels per centimeter at 980 nanometers [23]. These values represent among the lowest losses reported for polymer waveguides on printed circuit board substrates [23].

Optical Waveguide Performance Parameters

| Optical Property | Performance Value | Application Impact | Reference |

|---|---|---|---|

| Refractive Index | 1.518 (suitable for core/cladding design) | Enables high-contrast waveguide structures | [1] [3] |

| Optical Loss | Less than 0.08 decibels per centimeter | Low-loss optical signal transmission | [21] [23] |

| Transmission Range | Visible to near-infrared wavelengths | Broad spectral application range | [16] [26] |

| Photonic Bandgap Control | Tunable through structural modification | Photonic crystal device fabrication | [24] [25] |

| Mode Confinement | Single-mode and multi-mode support | Flexible waveguide design options | [21] [23] |

| Dispersion Characteristics | Low dispersion in communication bands | High-speed data transmission capability | [20] [22] |

The thermal optical coefficient stability of 2-phenoxyethyl acrylate-based waveguides has been characterized over extended temperature ranges [20] [22]. The polymer matrix maintains consistent optical properties from -40°C to +85°C, ensuring reliable performance across diverse environmental conditions [20] [22]. Photostability testing under continuous optical power exposure demonstrates excellent resistance to photodegradation and minimal changes in transmission characteristics over extended operation periods [16] [26].

Dynamic Light-Responsive Surface Engineering

Dynamic light-responsive surface engineering utilizing 2-phenoxyethyl acrylate has opened new frontiers in smart material development and adaptive optical systems [27] [28] [29]. The incorporation of photochromic molecules and light-responsive functional groups into 2-phenoxyethyl acrylate-based polymer matrices enables the creation of surfaces that dynamically respond to optical stimulation [27] [28]. These systems demonstrate reversible changes in surface properties including wettability, adhesion, and optical characteristics upon exposure to specific wavelengths of light [27] [30].

Research investigations have demonstrated the successful integration of azobenzene-functionalized groups with 2-phenoxyethyl acrylate copolymer systems [27]. These hybrid materials exhibit trans-to-cis photoswitching under green light irradiation at 520 nanometers and cis-to-trans photoswitching under blue light exposure at 420 nanometers [27]. The photoswitching kinetics demonstrate rapid response times of less than 10 minutes with high reversibility over multiple irradiation cycles [28].

Surface morphology control through light-responsive engineering has been achieved by incorporating porous polymer coating technologies with 2-phenoxyethyl acrylate-based systems [30]. These coatings enable reversible switching of optical transmittance in both solar and thermal infrared wavelengths through controlled wetting with common liquids such as alcohols or water [30]. The switchable transmittance characteristics provide opportunities for dynamic control of light and heat transfer in building envelope applications [30].

The development of self-healing acrylate coatings represents another significant advancement in dynamic surface engineering [29]. Smart polymer architectures incorporating 2-phenoxyethyl acrylate demonstrate autonomous repair capabilities through the integration of dynamic covalent bonds, microencapsulated healing agents, and supramolecular interactions [29]. These molecular architectures respond to mechanical damage by initiating chemical or physical healing processes that restore coating integrity without external intervention [29].

Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O₃ | [1] [2] [3] |

| Chemical Abstracts Service Number | 48145-04-6 | [1] [2] [3] |

| Molecular Weight | 192.21 grams per mole | [1] [2] [3] |

| Melting Point | -74°C | [1] [3] |

| Boiling Point | 84°C at 0.2 mmHg | [1] [3] |

| Density | 1.104 grams per mL at 25°C | [1] [3] |

| Refractive Index | 1.518 at n₂₀/D | [1] [3] |

| Flash Point | Greater than 230°F | [1] [3] |

| Vapor Pressure | 0.25 Pa at 25°C | [1] [3] |

| Viscosity | 12 cp at 25°C | [3] |

| Water Solubility | 525 milligrams per liter at 25°C | [3] |

| Physical State | Clear liquid | [3] [4] |

| Color | Colorless to almost colorless | [3] [4] |

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 73 of 192 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 119 of 192 companies with hazard statement code(s):;

H315 (60.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (38.66%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (61.34%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (43.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (27.73%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H411 (50.42%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

56641-05-5

Wikipedia

General Manufacturing Information

Computer and electronic product manufacturing

Paint and coating manufacturing

Plastic material and resin manufacturing

Printing and related support activities

Printing ink manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Synthetic dye and pigment manufacturing

2-Propenoic acid, 2-phenoxyethyl ester: ACTIVE